molecular formula C19H17NO3 B11385714 N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11385714
M. Wt: 307.3 g/mol
InChI Key: GNCCDPJMNBBGRD-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-ethylphenylamine with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the overall efficiency of the industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the amide group.

Scientific Research Applications

N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
  • N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide
  • N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxylic acid

Uniqueness

N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its specific substitution pattern on the chromene ring, which imparts unique chemical and biological properties. The presence of the 4-ethylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. Additionally, the 6-methyl group on the chromene ring may contribute to its stability and reactivity in various chemical reactions .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

N-(4-ethylphenyl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO3/c1-3-13-5-7-14(8-6-13)20-19(22)18-11-16(21)15-10-12(2)4-9-17(15)23-18/h4-11H,3H2,1-2H3,(H,20,22)

InChI Key

GNCCDPJMNBBGRD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C

Origin of Product

United States

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